molecular formula C8H5F2NO B012467 3,5-Difluoro-4-methoxybenzonitrile CAS No. 104197-15-1

3,5-Difluoro-4-methoxybenzonitrile

Cat. No.: B012467
CAS No.: 104197-15-1
M. Wt: 169.13 g/mol
InChI Key: FTPRNOSXVHXNSB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzonitrile core. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-methoxybenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new materials and pharmaceuticals .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of novel drugs and bioactive molecules .

Industry: Industrially, this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Future Directions

: 3,5-Difluoro-4-methoxybenzonitrile | Sigma-Aldrich

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki–Miyaura Coupling Reaction: One common method for synthesizing 3,5-Difluoro-4-methoxybenzonitrile involves the Suzuki–Miyaura coupling reaction.

    Halogenation and Methoxylation: Another method involves the halogenation of a benzonitrile derivative followed by methoxylation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale implementation of the above synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that influence its biological and chemical activity .

Comparison with Similar Compounds

    3,4-Difluorobenzonitrile: Similar in structure but lacks the methoxy group.

    4-Methoxybenzonitrile: Similar but lacks the fluorine atoms.

    3,5-Difluorobenzonitrile: Similar but lacks the methoxy group.

Uniqueness: 3,5-Difluoro-4-methoxybenzonitrile is unique due to the presence of both fluorine atoms and a methoxy group on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPRNOSXVHXNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442012
Record name 3,5-Difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104197-15-1
Record name 3,5-Difluoro-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104197-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID50442012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-difluorophenyl methyl ether (11.5 g, 0.0516 mol; see step (ii) above) and CuCN (6.92 g, 0.0774 mol) in dry DMF (15 mL) was stirred at 120° C. for two days under nitrogen atmosphere. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The organic layer was washed with water and brine and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by column chromatography over silica gel, using 2% ethyl acetate in petroleum ether as eluent, yielded 2.7 g of the sub-title compound as a pale yellow solid.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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